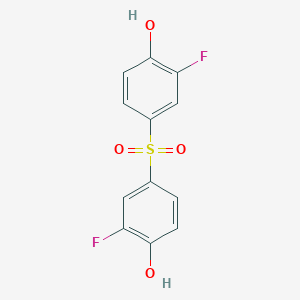

Phenol, 4,4'-sulfonylbis[2-fluoro-

Description

Properties

CAS No. |

185418-28-4 |

|---|---|

Molecular Formula |

C12H8F2O4S |

Molecular Weight |

286.25 g/mol |

IUPAC Name |

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)sulfonylphenol |

InChI |

InChI=1S/C12H8F2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H |

InChI Key |

IFPIVDSUCWFAIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)F)F)O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 2-Fluorophenol

A direct method involves coupling two equivalents of 2-fluorophenol with a sulfonylating agent. This approach leverages nucleophilic aromatic substitution (NAS) or electrophilic sulfonylation, depending on the reactivity of the sulfonyl source.

Reagents and Conditions :

- Sulfonyl dichloride : 4,4'-Sulfonyldichloride or analogous dihalides.

- Base : K₂CO₃ or NaOH to deprotonate phenolic hydroxyl groups.

- Solvent : Polar aprotic solvents (e.g., DMAc, acetone).

- Temperature : 80–120°C under reflux.

Mechanistic Pathway :

- Deprotonation : Base abstracts a proton from 2-fluorophenol, generating a phenoxide.

- Nucleophilic Attack : Phenoxide attacks the electrophilic sulfur in sulfonyl dichloride.

- Coupling : Sequential substitution yields the bisphenol sulfone.

Example Protocol :

| Component | Quantity |

|---|---|

| 2-Fluorophenol | 2.0 eq |

| 4,4'-Sulfonyldichloride | 1.0 eq |

| K₂CO₃ | 2.0 eq |

| Acetone | 3.0 mL/g |

| Yield : 75–85% |

Fluorination of Preformed Sulfonylbisphenol

This method introduces fluorine post-sulfonylation, leveraging electrophilic fluorination or metal-catalyzed coupling.

Reagents and Conditions :

- Fluorinating Agent : HF, KF, or Selectfluor®.

- Catalyst : Cu(I) or Pd(0) complexes for directed fluorination.

- Solvent : Dichloromethane or acetic acid.

- Temperature : 25–50°C.

Challenges :

- Regioselectivity : Sulfonyl groups are meta-directing, complicating para/ortho fluorination.

- Over-Fluorination : Risk of polyfluorination under harsh conditions.

Example Protocol :

| Component | Quantity |

|---|---|

| Bisphenol S | 1.0 eq |

| HF (aqueous) | 2.0 eq |

| CuCl | 0.1 eq |

| CH₃COOH | 5.0 mL/g |

| Yield : 60–70% |

Ullmann-Type Coupling

This method couples 2-fluorophenol with sulfonyl halides under copper catalysis, enabling direct C–S bond formation.

Reagents and Conditions :

Mechanistic Pathway :

- Oxidative Addition : Cu(I) coordinates to sulfonyl chloride.

- Transmetallation : Phenoxide replaces chloride.

- Reductive Elimination : Forms C–S bond.

Example Protocol :

| Component | Quantity |

|---|---|

| 2-Fluorophenol | 2.0 eq |

| Sulfonyl Chloride | 1.0 eq |

| CuI | 0.05 eq |

| K₂CO₃ | 2.0 eq |

| DMAc | 10.0 mL/g |

| Yield : 70–80% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sulfonylation | High regioselectivity, simple workup | Requires cost-effective sulfonyl dichloride | 75–85% |

| Fluorination | Flexible fluorination sites | Risk of over-fluorination, toxic reagents | 60–70% |

| Ullmann Coupling | Direct C–S bond formation | High catalyst load, air sensitivity | 70–80% |

Optimization Strategies

Protective Groups

Methyl or acetyl groups can protect hydroxyl groups during fluorination, enabling selective sulfonylation. For example:

Catalyst Screening

Palladium or nickel catalysts may improve yields in Ullmann couplings, though copper remains cost-effective.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-sulfonylbis[2-fluoro-] undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

Reduction: The sulfonyl group can be reduced to sulfide using reducing agents.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, sulfides, and various substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4,4’-sulfonylbis[2-fluoro-] has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-sulfonylbis[2-fluoro-] involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group acts as a key functional moiety, facilitating binding and reactivity. The fluorine atoms enhance the compound’s stability and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Phenol, 4,4'-sulfonylbis[2-fluoro-] with analogous bisphenols:

Key Observations :

- The fluorine substituents in the target compound increase its molecular weight compared to BPS and introduce steric and electronic effects that may alter solubility and reactivity.

- Sulfonyl bridges generally confer higher thermal stability (e.g., BPS melts at ~250°C) compared to isopropylidene (BPA) or methylene (BPF) bridges .

Antimicrobial Activity:

- Sulfonyl-bridged bisphenols, such as NE,N'E-4,4'-sulfonylbis(N-(substituted-dichlorobenzylidene)anilines (Compounds 1-3), exhibit potent antimicrobial activity, outperforming ciprofloxacin and fluconazole in some cases . Fluorinated analogs like the target compound may enhance membrane permeability due to fluorine's lipophilicity, though direct evidence is lacking.

Endocrine Disruption and Toxicity:

- BPA and BPS are known endocrine disruptors, interfering with estrogen and androgen signaling . Fluorinated derivatives might exhibit reduced receptor binding due to steric hindrance from fluorine atoms, but this remains speculative without explicit data.

- In ToxCast assays, sulfonylbis phenols like 4,4'-sulfonylbis[2-(prop-2-en-1-yl)phenol] (CAS 41481-66-7) are implicated in nuclear receptor modulation , suggesting structural similarities could translate to biological interactions.

Environmental and Metabolic Stability

- Fluorinated compounds often exhibit increased resistance to enzymatic degradation. For example, 4,4'-Sulfonylbis(fluorobenzene) (CAS 383-29-9) may persist longer in environmental matrices compared to non-fluorinated analogs .

- BPA alternatives like BPS and BPF are less studied for environmental fate, though sulfonyl groups are generally more stable than isopropylidene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.